molecular formula C15H15ClN2O4S B1354308 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide CAS No. 304911-98-6

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide

Cat. No.: B1354308
CAS No.: 304911-98-6
M. Wt: 354.8 g/mol
InChI Key: APDZUEJJUCDJTL-UHFFFAOYSA-N
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Description

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is a chemical compound for research and development. The structure includes a toluenesulfonanilide core, which is a feature in various biologically active molecules. The specific arrangement of the chloro and nitro substituents on the anilide ring is a key structural motif found in compounds used in medicinal chemistry and materials science . This molecular architecture suggests potential for applications in developing pharmaceutical intermediates and organic synthesis. Researchers value this compound for its use as a building block in synthesizing more complex molecules. Its high purity makes it suitable for rigorous laboratory applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZUEJJUCDJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470881
Record name 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304911-98-6
Record name 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide can be synthesized through various chemical reactions. One common method involves the reaction of o-toluidine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with cuprous chloride to produce o-chlorotoluene . This intermediate can undergo further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Reductive Coupling Reactions

This compound serves as a nitroarene precursor in reductive coupling reactions with aryl sulfinates. A 2024 study demonstrated its conversion to (hetero)aryl sulfonamides under optimized conditions :

ReagentsConversion (%)Key Observations
FeCl₂ + NaHSO₃50Baseline reaction efficiency
NaHSO₃ (4.5 equiv)QuantitativeHigh yield without FeCl₂
SnCl₂ (3.0 equiv)34Unreacted N-sulfonyl hydroxylamine intermediate observed

The reaction proceeds via a nitrosoarene intermediate (6b ), which reacts with sulfinates to form N-sulfonyl hydroxylamine species before final reduction to sulfonamides . For example, coupling with sodium 4-fluorobenzenesulfinate achieved 72% yield under NaHSO₃/FeCl₂ conditions .

Substitution Reactions

The nitro group (-NO₂) undergoes substitution under reductive conditions. In the presence of tin(II) chloride (SnCl₂), nitroheteroarene derivatives form sulfonamides with 81% conversion . This highlights the compound’s versatility in synthesizing functionalized sulfonamide derivatives.

Competitive Pathways:

  • Nitro Reduction : Sequential 2-electron reduction generates nitroso intermediates.

  • Electrophilic Substitution : Aryl sulfinates attack the nitroso group, forming transient N-sulfonyl hydroxylamines .

Oxidation and Reduction Pathways

The compound’s nitro and sulfonamide groups exhibit distinct redox behavior:

Reaction TypeConditionsOutcome
ReductionNaHSO₃/FeCl₂ in DMSO (60°C)Nitro → Nitroso → Sulfonamide
OxidationNot explicitly reportedLikely forms sulfonic acid derivatives

Reductive pathways dominate its reactivity, with FeCl₂ enhancing electron transfer efficiency .

Reaction Mechanisms and Intermediate Formation

Key mechanistic steps involve:

  • Nitro Reduction : Nitroarene (2k ) → Nitroso monomer (6 ) via 2-electron transfer .

  • Electrophilic Attack : Sulfinate nucleophiles react with 6 to form N-sulfonyl hydroxylamine (7 ).

  • Final Reduction : 7 undergoes further reduction to yield sulfonamide products .

Intermediate Characterization:

  • N-Sulfonyl Hydroxylamine (7) : Detected via ¹⁹F NMR during incomplete reactions .

  • Nitrosoarene (6b) : Postulated based on stoichiometric studies with NaHSO₃ .

Comparative Analysis of Reaction Conditions

Optimizing reagents and stoichiometry significantly impacts yields:

Table: Effect of Reducing Agents on Sulfonamide Formation

EntryReagentsConversion (%)Notes
1FeCl₂ + NaHSO₃50Baseline conditions
2SnCl₂ (1.5 equiv)81Enhanced efficiency for stubborn substrates
3SnCl₂ + NaHSO₃89Residual intermediate observed

SnCl₂ proves critical for challenging substrates, achieving quantitative conversion in some cases .

Scientific Research Applications

Scientific Research Applications

The compound has a broad range of applications across different scientific disciplines:

Chemistry

  • Reference Standard: It serves as a reference standard in analytical testing and chemical synthesis.
  • Chemical Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution. These reactions are crucial for developing new derivatives with enhanced properties.

Biology

  • Antifungal Studies: Its selective toxicity allows researchers to study fungal resistance mechanisms and develop antifungal strategies.
  • Microbial Inhibition: It has shown effectiveness against various microbial strains, making it useful in antimicrobial research.

Industry

  • Food Safety: The compound is utilized in the food and beverage sector for analytical testing to ensure product safety against microbial contamination.

Case Studies

Several studies highlight the effectiveness of 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide in various applications:

StudyFocusFindings
Antifungal ActivityDemonstrated selective toxicity towards Bipolaris species, indicating potential for agricultural use.
Antimicrobial PropertiesEvaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
Chemical AnalysisUsed as a reference standard for analytical methods in chemical testing, enhancing reproducibility and accuracy.

Mechanism of Action

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide exerts its antifungal effects by inhibiting the enzyme geranylgeranyl transferase, which is crucial for the growth and development of Pleosporales fungi . This inhibition disrupts the synthesis of essential cellular components, leading to the stunted growth and eventual death of the fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Melting Point (°C) Key References
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide 4'-Cl, 2'-NO₂, N-ethyl Not reported -
p-Toluenesulphon-4'-chloro-γ'-nitro-2'-methylanilide 4'-Cl, γ'-NO₂, 2'-CH₃ 145
4'-Nitro-p-toluenesulfonanilide 4'-NO₂ 197 (derivative)
p-Toluenesulphon-p'-toluidide N-phenyl, p'-CH₃ 106
Discussion:
  • Melting Points : The introduction of nitro and chloro groups generally increases melting points due to enhanced dipole interactions and molecular rigidity. For example, 4'-Nitro-p-toluenesulfonanilide derivatives exhibit a high melting point of 197°C , whereas the methyl-substituted analog (p-Toluenesulphon-4'-chloro-γ'-nitro-2'-methylanilide) melts at 145°C . The ethyl group in the target compound may reduce crystallinity compared to methyl analogs, though direct data is unavailable.

Electronic and Steric Effects

  • Nitro and Chloro Groups : These electron-withdrawing groups deactivate the aromatic ring, directing further electrophilic substitutions to specific positions. For instance, the nitro group is meta-directing, influencing subsequent synthetic modifications .
  • Ethyl vs.

Biological Activity

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide (CAS No. 304911-98-6) is a synthetic compound that has garnered attention in pharmacological and toxicological studies due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H15ClN2O4S. The structure features a chloro group, an ethyl amine, and a nitro group attached to a toluenesulfonanilide backbone, which may influence its interaction with biological systems.

1. Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS) .

2. Cytotoxic Effects

Studies have assessed the cytotoxicity of various nitro-substituted anilides against tumor cell lines. The compound's nitro group may be implicated in generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, assays such as the MTT assay have been employed to evaluate cell viability post-treatment with this compound .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Inhibition studies suggest that it may affect enzymes related to inflammation and cancer progression, although detailed mechanisms remain to be elucidated .

1. Acute Toxicity

Acute toxicity studies have demonstrated that exposure to high doses of this compound can lead to adverse effects such as organ damage and alterations in metabolic functions. Animal studies indicate a dose-dependent response with significant toxicity observed at concentrations above 1000 mg/kg .

2. Long-term Exposure Risks

Long-term exposure assessments are critical for understanding the carcinogenic potential of this compound. Epidemiological studies involving workers exposed to similar sulfonamide derivatives have reported increased incidences of bladder cancer, suggesting a need for further investigation into the long-term effects of this compound .

Study on Cytotoxicity

A study published in PMC evaluated the cytotoxic effects of various nitro compounds, including this compound, on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)25
This compoundMCF7 (Breast)30

Environmental Impact Study

Another case study focused on the environmental persistence of this compound when used in agricultural applications. It was found that residues could accumulate in soil and water systems, raising concerns about ecological toxicity and bioaccumulation .

Q & A

Q. What synthetic routes are commonly employed for preparing 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide, and how can purity be validated?

Methodological Answer: Synthesis typically involves sequential functionalization of the toluenesulfonyl chloride core. Key steps include:

  • Sulfonamide Formation : Reacting p-toluenesulfonyl chloride with 4-chloro-2-nitroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Ethylation : Introducing the ethyl group via nucleophilic substitution or reductive alkylation.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
    Validation :
  • Melting Point Analysis : Compare observed values (e.g., 125–140°C range for analogous toluenesulfonanilides) with literature data .
  • Elemental Analysis : Confirm nitrogen content (~8–9% for similar compounds) .
  • HPLC/LC-MS : Assess purity (>95%) and detect side products like unreacted aniline or over-alkylated derivatives .

Q. What analytical techniques are critical for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., ethyl group integration at δ ~1.2–1.4 ppm for CH₃ and δ ~3.3–3.6 ppm for CH₂).
    • NOESY/ROESY : Confirm spatial proximity of substituents (e.g., nitro and chloro groups) .
  • FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for derivatives .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Competitive Alkylation : Ethylation may occur at the nitro group instead of the sulfonamide nitrogen.
    • Mitigation : Use bulky bases (e.g., DBU) to favor sulfonamide nitrogen activation .
  • Hydrolysis : The sulfonamide bond may hydrolyze under acidic or prolonged aqueous conditions.
    • Mitigation : Conduct reactions under anhydrous conditions and monitor pH .
  • By-product Identification : Use LC-MS to detect intermediates (e.g., sulfonic acid derivatives) and optimize reaction time .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Reaction Pathway Mapping : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., sulfonamide formation) .
    • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to predict reaction rates .
  • Machine Learning :
    • Condition Optimization : Train models on historical data (e.g., temperature, catalyst loading) to predict optimal yields .
    • Example : ICReDD’s feedback loop integrates computational predictions with experimental validation to reduce trial-and-error .

Q. How can contradictory data in reaction yield or spectroscopic results be resolved?

Methodological Answer:

  • Cross-Validation :
    • Repeat Experiments : Ensure reproducibility under controlled conditions (e.g., inert atmosphere).
    • Multi-Technique Analysis : Correlate NMR, HPLC, and elemental analysis to resolve ambiguities (e.g., overlapping NMR peaks vs. impurity signals) .
  • Computational Verification :
    • Compare experimental IR/NMR shifts with DFT-calculated spectra to confirm structural assignments .
  • Statistical Design of Experiments (DoE) :
    • Use factorial designs to isolate variables (e.g., temperature, stoichiometry) causing discrepancies .

Q. What methodologies enable efficient optimization of catalytic systems for functionalizing this compound?

Methodological Answer:

  • High-Throughput Screening (HTS) :
    • Test catalysts (e.g., Pd/C, CuI) in microreactors to assess activity for cross-coupling reactions .
  • DoE for Catalysis :
    • Apply response surface methodology (RSM) to optimize catalyst loading, ligand ratio, and solvent .
  • Operando Spectroscopy :
    • Monitor catalytic intermediates in real time using Raman or UV-vis to identify deactivation pathways .

Q. How can environmental impacts of this compound be assessed during disposal or degradation?

Methodological Answer:

  • Degradation Studies :
    • Photocatalysis : Expose to TiO₂ under UV light to track nitro group reduction or sulfonamide cleavage .
    • HPLC-MS/MS : Identify degradation products (e.g., chloroanilines) and assess toxicity .
  • Life Cycle Analysis (LCA) :
    • Model environmental fate using software like ECHA’s CHEMeter to predict bioaccumulation or aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Reactant of Route 2
Reactant of Route 2
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide

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